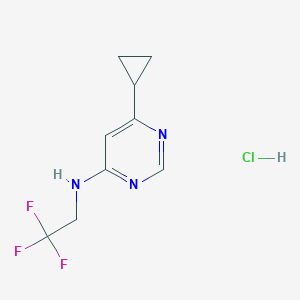

![molecular formula C7H4F5NOS2 B2954520 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-60-8](/img/structure/B2954520.png)

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione” is a complex organic compound. It belongs to the class of benzoxazoles, which are important scaffolds in heterocyclic compounds . Benzoxazoles are extensively found in diverse pharmacologically active substances and natural compounds .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, a series of novel 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H/13C-NMR, and mass spectrometry .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of chemical reactions. For instance, they can undergo direct arylation and alkenylation under certain conditions .Physical And Chemical Properties Analysis

Benzoxazoles are aromatic compounds but less so than the thiazoles. Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .Scientific Research Applications

Bio-Imaging Applications

- Water-Soluble Two-Photon Absorption Benzoxazole-Based Compounds : Benzoxazole-based compounds, similar in structure to 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione, have shown promise in bio-imaging. For example, water-soluble benzoxazole-based pyridinium salts with planar cationic parts exhibit excellent penetrability in living cells and can be located in the cytoplasm for one- and two-photon cell imaging. This indicates their potential for use in detailed biological studies and medical diagnostics (Liu et al., 2017).

Anticancer Activity

- Fluorinated Triazolo[3,4-b][1,3,4]thiadiazoles : A series of fluorinated triazolo[3,4-b][1,3,4]thiadiazoles, which are structurally related to the compound , have demonstrated moderate to good antiproliferative potency against various cancer cell lines. This suggests their potential application in the development of anticancer drugs (Chowrasia et al., 2017).

Material Science and Electronics

- Charge Transport and Nonlinear Optical Properties : Studies on oxazole compounds have revealed that they can be used in applications ranging from organic light-emitting diodes to nonlinear optical materials. For instance, certain oxazole compounds have been investigated for their structural, electro-optical, charge transport, and nonlinear optical properties, indicating their utility in electronics and photonics (Irfan et al., 2018).

Synthesis of Energetic Materials

- Pentafluorosulfanyl-Substituted 1,2,3-Triazole Derivatives : The synthesis of SF5-substituted 1,2,3-triazole compounds using 1-pentafluorosulfanyl acetylene has been explored. These compounds have increased density and enhanced detonation performance, making them suitable for use in energetic materials (Ye et al., 2007).

Antibacterial and Antifungal Agents

- Synthesis and Evaluation of Penicillin–Triazole Conjugates : Hybrid antimicrobial compounds, including penicillin–triazole conjugates, have been developed and screened for their antibacterial and antifungal potency. These compounds exhibit significant antimicrobial activity against various pathogenic strains, indicating their potential as effective therapeutic agents (Sahu et al., 2019).

Other Applications

- Anticholinesterase Activity : Benzo[d]oxazole derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. This suggests their potential use in treating diseases like Alzheimer's (Pouramiri et al., 2017).

Future Directions

The future research directions in the field of benzoxazole derivatives are vast. They are of great interest in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the synthesis and evaluation of new benzoxazole derivatives with improved properties and activities is a promising area of research.

properties

IUPAC Name |

6-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNWPGIYCKNVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

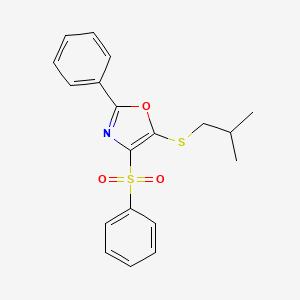

![2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B2954438.png)

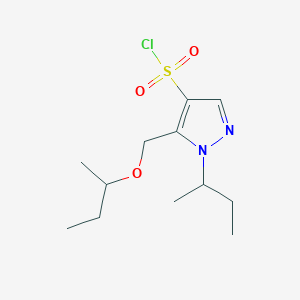

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2954443.png)

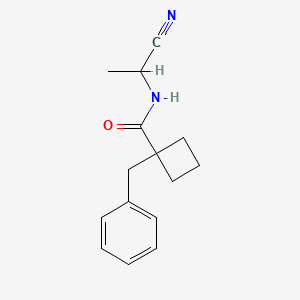

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2954444.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954445.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)